N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
N-(3-(1-((4-Chlorophenyl)sulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a dihydropyrazole-based sulfonamide derivative characterized by two distinct sulfonyl groups: a 4-chlorophenylsulfonyl moiety and an ethanesulfonamide group. The compound features a central 4,5-dihydro-1H-pyrazole ring substituted with a 3-fluorophenyl group at position 5 and a 3-phenyl (bearing the ethanesulfonamide group) at position 2.
The molecular formula of the compound is C23H21ClFN3O4S2, with an average molecular mass of 522.06 g/mol (estimated based on analogous compounds in ). The presence of electronegative substituents (chlorine, fluorine, and sulfonamide groups) likely influences its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Properties
IUPAC Name |
N-[3-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O4S2/c1-2-33(29,30)27-20-8-4-5-16(14-20)22-15-23(17-6-3-7-19(25)13-17)28(26-22)34(31,32)21-11-9-18(24)10-12-21/h3-14,23,27H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAWOBNVWYIWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound that belongs to the pyrazole class of compounds, which have garnered attention due to their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₅H₁₄ClF₁N₃O₂S₂
- Molecular Weight : 397.83 g/mol
- CAS Number : 338791-91-6
Anti-inflammatory Activity
Pyrazole derivatives, including the compound , have demonstrated significant anti-inflammatory properties. In various studies, modifications of the pyrazole nucleus have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related series of pyrazole compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antitumor Activity
Research indicates that pyrazole derivatives can inhibit tumor growth. The compound under investigation has shown promising results in vitro against various cancer cell lines. For example, compounds with similar structures have been reported to exert antiproliferative effects with IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial effects. Pyrazole derivatives have been evaluated against multiple bacterial strains and fungi. Studies have shown that certain pyrazole compounds exhibit significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
The mechanisms through which this compound exerts its biological activity include:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenases (COX), which are crucial in the inflammatory pathway. By inhibiting these enzymes, the compounds reduce the production of pro-inflammatory mediators .
- Modulation of Cytokine Production : The compound may also modulate the release of cytokines involved in inflammation and tumor progression, thereby contributing to its anti-inflammatory and anticancer properties .
Case Studies
Several studies illustrate the efficacy of pyrazole derivatives in various biological contexts:
- Anti-inflammatory Study : A study conducted by Selvam et al. reported that specific pyrazole derivatives significantly reduced carrageenan-induced paw edema in rats, demonstrating their potential as anti-inflammatory agents .
- Antitumor Research : In vitro studies highlighted that certain pyrazole compounds inhibited cell proliferation in MCF-7 cells with IC50 values around 0.08 µM, indicating strong potential for therapeutic applications in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, the following table compares its structural and physicochemical attributes with three closely related analogs:
Key Observations:
Substituent Position Effects: The target compound’s para-chlorine on the sulfonyl phenyl (vs. The meta-fluorine on the phenyl group (vs. ortho-F in ’s compound) reduces steric hindrance, which could favor binding interactions in enzyme pockets.
Sulfonamide Variations :
- Ethanesulfonamide in the target compound introduces a methylene group compared to methanesulfonamide (), increasing lipophilicity (logP ~2.5 estimated) and possibly altering membrane permeability.
Backbone Modifications: The dihydropyrazole core in the target compound (vs. non-dihydro pyrazole in ) confers partial saturation, likely enhancing conformational rigidity and metabolic stability compared to unsaturated analogs.
Functional Group Replacements :
- Replacement of a sulfonyl group with isobutyryl () eliminates a strong electron-withdrawing group, which may reduce acidity of the sulfonamide NH and alter hydrogen-bonding capacity.
Physicochemical and Electronic Properties:
- Solubility : The target compound’s dual sulfonamide groups and polar fluorine/chlorine substituents suggest moderate aqueous solubility (~10–50 µM range), though lower than ’s simpler pyrazole-sulfonamide due to higher molecular weight.
- Electrostatic Potential: Computational analysis (e.g., using Multiwfn ) would predict strong electron-deficient regions near sulfonyl groups, influencing interactions with positively charged residues in biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
